Product packaging for beta-Bromoisovaleric acid(Cat. No.:CAS No. 5798-88-9)

beta-Bromoisovaleric acid

Cat. No.: B1269803
CAS No.: 5798-88-9
M. Wt: 181.03 g/mol
InChI Key: IEVAKUCVZWTRHQ-UHFFFAOYSA-N
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Description

beta-Bromoisovaleric acid (CAS 5798-88-9), with the molecular formula C5H9BrO2 and a molecular weight of 181.03 g/mol, is a halogenated carboxylic acid that serves as a valuable building block in organic synthesis and biochemical research . Its structure, featuring both a reactive bromine atom and a carboxylic acid group, allows for diverse chemical transformations. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions, while the carboxylic acid can be readily converted into esters, amides, or acyl halides for further derivatization . In biochemical research, this compound is noted for its ability to inhibit the activity of certain enzymes that process organic acids . Its structural similarity to natural substrates allows it to act as an enzyme inhibitor, providing researchers with a tool to probe enzyme mechanisms, active site structures, and metabolic pathways . The compound can be prepared from isovaleric acid via bromination, as detailed in synthetic methodologies . Physical characteristics include a melting point of 73-74°C, and it is slightly soluble in water but soluble in alcohol, ether, and benzene . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use. Packaging may vary by production batch .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO2 B1269803 beta-Bromoisovaleric acid CAS No. 5798-88-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVAKUCVZWTRHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340833
Record name beta-bromoisovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5798-88-9
Record name beta-Bromoisovaleric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-bromoisovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-BROMOISOVALERIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG702AHZ0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Synthetic Methodologies and Chemical Transformations of Beta Bromoisovaleric Acid

Stereoselective Synthesis of Beta-Bromoisovaleric Acid Enantiomers

The presence of a chiral center at the beta-carbon makes the stereoselective synthesis of this compound enantiomers a critical area of research, enabling access to enantiopure compounds for various applications.

Asymmetric Catalysis Approaches in this compound Synthesis

Asymmetric catalysis offers an efficient route to enantiomerically enriched this compound. Chiral catalysts can direct the reaction to favor the formation of one enantiomer over the other. ethz.ch For instance, phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has been employed in the asymmetric alkylation of glycine (B1666218) derivatives to produce β-branched α-amino acids, a strategy that can be adapted for the synthesis of related chiral acids. organic-chemistry.org The use of chiral Brønsted acid or base catalysts can also facilitate asymmetric transformations by creating a chiral environment around the substrate. frontiersin.org These catalysts often utilize complex hydrogen-bonding networks to achieve high levels of enantioselectivity. frontiersin.org

Recent advancements in catalytic methods have focused on developing highly efficient and selective catalysts. For example, chiral phosphoric acids have emerged as versatile Brønsted acid catalysts for a range of asymmetric reactions. frontiersin.org Similarly, the development of novel chiral amine catalysts continues to expand the scope of asymmetric synthesis. frontiersin.org

Table 1: Asymmetric Catalysis Approaches

Catalysis Type Catalyst Example Key Features
Phase-Transfer Catalysis Chiral Quaternary Ammonium Bromide Enables asymmetric alkylation with high enantio- and diastereoselectivities. organic-chemistry.org
Brønsted Acid Catalysis Chiral Phosphoric Acids Functions as a bifunctional catalyst, activating both nucleophile and electrophile. frontiersin.org
Brønsted Base Catalysis Chiral Amines Relies on complex hydrogen-bonding networks to induce asymmetry. frontiersin.org

Resolution Techniques for Enantiopure this compound

Resolution of a racemic mixture is a classical yet effective method for obtaining enantiopure this compound. ethz.ch This can be achieved through several techniques, including:

Diastereomeric Salt Formation: This method involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid.

Enzymatic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic esters or acids. nih.gov In a typical process, the enzyme selectively catalyzes the hydrolysis or esterification of one enantiomer at a much faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess. nih.govkcl.ac.uk For example, lipase (B570770) from Candida cylindracea has been used for the kinetic resolution of racemic precursors to chiral acids. nih.gov

Chromatographic Separation: Chiral chromatography, including high-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases, can be used to separate enantiomers. researchgate.net This technique is often used for analytical purposes but can also be applied on a preparative scale.

Functionalization Reactions of this compound

The dual functionality of this compound makes it a valuable substrate for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Nucleophilic Substitution Reactions at the Beta-Position

The bromine atom at the beta-position is susceptible to nucleophilic substitution, providing a straightforward way to introduce new functionalities. This reaction typically proceeds via an S_N2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. organic-chemistry.orgutexas.edudalalinstitute.com

Common nucleophiles used in these reactions include:

Hydroxide ions (OH⁻) to form β-hydroxyisovaleric acid.

Alkoxide ions (RO⁻) to yield β-alkoxyisovaleric acids.

Amines (RNH₂, R₂NH) to produce β-amino acids.

Thiols (RSH) to give β-thioether derivatives.

The reactivity of the nucleophile and the reaction conditions, such as the solvent, can significantly influence the outcome of the substitution reaction. organic-chemistry.orgpdx.edu Polar aprotic solvents generally enhance the rate of S_N2 reactions. pdx.edu In some cases, neighboring group participation from the carboxylic acid moiety can influence the stereochemical outcome of the substitution, potentially leading to retention of configuration. dalalinstitute.comaakash.ac.in

Table 2: Nucleophilic Substitution Reactions

Nucleophile Product
Hydroxide (OH⁻) β-Hydroxyisovaleric acid
Amine (NH₂⁻) β-Aminoisovaleric acid
Thiol (SH⁻) β-Mercaptoisovaleric acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily converted into esters and amides, which are important functional groups in many organic molecules. libretexts.org

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This is a reversible reaction, and to drive it to completion, it is often necessary to remove the water formed as a byproduct or use an excess of the alcohol. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive derivative, such as an acid chloride, which then reacts readily with an alcohol.

Amidation involves the reaction of the carboxylic acid with an amine. libretexts.org Similar to esterification, direct amidation requires high temperatures and may not be suitable for sensitive substrates. Therefore, coupling agents are often employed to facilitate the reaction under milder conditions. rsc.orgmdpi.comnih.gov Nickel-catalyzed methods have also been developed for the conversion of amides to esters, highlighting the interconversion possibilities between these functional groups. nih.gov

Radical Reactions and Their Mechanistic Implications

While ionic reactions are more common for this compound, the bromine atom can also participate in radical reactions. The Hunsdiecker reaction, for example, involves the conversion of the silver salt of a carboxylic acid to an organic halide via a radical decarboxylation mechanism. wikipedia.org

In the context of this compound, radical reactions can be initiated by radical initiators or photochemically. The resulting beta-bromo radical can undergo various transformations, such as addition to alkenes or hydrogen atom abstraction. libretexts.org The stability of the radical intermediate plays a crucial role in determining the reaction pathway. libretexts.org For instance, the presence of peroxides can lead to the anti-Markovnikov addition of HBr to alkenes through a radical mechanism. libretexts.org

Recent research has explored the use of radical reactions for the functionalization of C-H bonds, which can be applicable to substrates like this compound. acs.org These methods often employ transition metal catalysts or photoredox catalysis to generate radical intermediates under mild conditions. acs.orgmdpi.com The selectivity of these reactions is often governed by the electronic and steric properties of the substrate and the radical species. acs.org

Derivatization Strategies for Diverse Research Applications

This compound, a halogenated derivative of isovaleric acid, serves as a versatile synthetic intermediate for a range of specialized chemical applications. Its structure, featuring both a carboxylic acid group and a reactive bromine atom on the carbon chain, allows for diverse derivatization strategies. These modifications are instrumental in developing novel molecules for biological and industrial research.

Preparation of Brominated Analogs of Natural Products

The synthesis of natural product analogs is a key strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, or simplify complex molecular structures. While direct examples of this compound in the total synthesis of complex natural products are not extensively documented, its structural motifs and reactivity are relevant. Bromo-organic compounds are widely used in organic synthesis for various transformations, including cyclization and substitution reactions, which are fundamental to building complex molecular scaffolds. sci-hub.se

The general approach often involves using brominated building blocks to introduce specific functionalities or to act as precursors for further chemical modifications. For instance, the diastereodivergent synthesis of the mosquito oviposition pheromone, erythro-6-acetoxy-5-hexadecanolide, was accomplished starting from 5-bromovaleric acid, a structurally related bromo-acid. researchgate.net This highlights the utility of such precursors in constructing complex, biologically active molecules. The principles of biomimetic synthesis, which mimic biosynthetic pathways, often employ versatile precursors to generate a range of derivatives from a single starting compound. engineering.org.cn Given its structure, this compound holds potential as a precursor in similar synthetic strategies aimed at creating novel analogs of natural products.

Synthesis of this compound-Containing Building Blocks for Pharmaceuticals and Agrochemicals

This compound is a recognized building block in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The presence of the bromine atom provides a reactive site for nucleophilic substitution, enabling the introduction of various functional groups crucial for biological activity. researchgate.net This reactivity makes it a valuable intermediate in the production of more complex molecules.

A notable application is in the biocatalytic synthesis of chiral intermediates. Research has shown that α-keto-β-bromoisovaleric acid, a derivative, can be hydrolyzed and subsequently converted into L-β-hydroxyvaline. This transformation is achieved using leucine (B10760876) dehydrogenase from Bacillus species, demonstrating a green chemistry approach to producing high-value chiral amino acids for the pharmaceutical industry.

PrecursorKey TransformationProductSignificance
α-Keto-β-bromoisovaleric acidHydrolysis and biocatalytic aminationL-β-hydroxyvalineChiral intermediate for pharmaceuticals

The use of brominated carboxylic acids extends to the agrochemical sector. For example, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a critical intermediate in the production of the insecticide Chlorantraniliprole. Although this is a different molecule, it illustrates the established role of brominated acid moieties as foundational components in modern agrochemical synthesis.

Development of Conjugates and Prodrugs based on this compound

The development of prodrugs and chemical conjugates is a powerful strategy to overcome pharmaceutical challenges such as poor bioavailability, instability, or off-target effects. mdpi.com this compound, with its dual functionality, is a suitable scaffold for creating such derivatives. The carboxylic acid can be esterified or amidated, while the bromine atom offers a site for conjugation via nucleophilic substitution.

One application involves reacting the bromo-acid with amines to form N-substituted valines, which can be used to modify peptides or other bioactive molecules. This approach was utilized in the development of a linker for solid-phase peptide synthesis, where bromovaleric acid was used to connect a peptide to a resin support. researchgate.net

Furthermore, conjugation strategies are employed to enhance the delivery of drugs to specific targets, such as the brain. The L-type amino acid transporter 1 (LAT1) is often targeted to facilitate drug passage across the blood-brain barrier. Prodrugs are designed by conjugating a drug to an amino acid recognized by the transporter. While specific LAT1-targeted prodrugs using this compound are not detailed in the provided sources, the synthesis of amino acid conjugates from related bromo-acids is a well-established principle. For example, ferulic acid has been conjugated with amino acids to improve its transport into the brain. This demonstrates the potential of using this compound to create amino acid conjugates that could leverage transport systems like LAT1 for targeted drug delivery.

StrategyFunctional Group UtilizedPotential ApplicationExample Principle
Amide ConjugationCarboxylic AcidLinker for peptide synthesis, prodrug formationReaction with amines to form N-substituted derivatives
Nucleophilic SubstitutionBromine AtomAttachment of targeting moieties or active drugsReaction of bromovaleric acid with nucleophiles to form conjugates researchgate.net
LAT1-Targeted ProdrugBothEnhanced brain delivery of therapeuticsConjugation to amino acids to facilitate transport across the blood-brain barrier

Mechanistic Studies of Beta Bromoisovaleric Acid in Biological Systems

Enzyme Inhibition and Modulation by Beta-Bromoisovaleric Acid and Its Derivatives

This compound, also known as 2-bromo-3-methylbutyric acid, and its related halogenated carboxylic acids are recognized for their capacity to act as inhibitors of crucial enzymes, making them valuable tools in biochemical research. mdpi.com Their structural similarity to natural substrates allows them to interact with enzyme active sites, leading to modulation of metabolic pathways.

The study of enzyme kinetics reveals the rate at which an enzyme works and how it can be inhibited. biology-pages.info Inhibitors can act in different ways, primarily categorized as competitive, noncompetitive, or uncompetitive inhibition. biology-pages.inforesearchgate.net Competitive inhibitors compete with the substrate for the same active site on the enzyme. biology-pages.info Noncompetitive inhibitors bind to a different site on the enzyme, reducing its efficiency without preventing substrate binding. biology-pages.info Uncompetitive inhibitors bind only to the enzyme-substrate complex. researchgate.net

Beta-lactamases are a major cause of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. nih.gov These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. nih.govnih.gov They are broadly classified into four molecular classes: A, B, C, and D. mdpi.com Classes A, C, and D are serine hydrolases, while class B enzymes are metallo-β-lactamases that require zinc ions for activity. nih.govmdpi.comebi.ac.uk The mechanism of serine β-lactamases involves a two-step process: acylation of a catalytic serine residue followed by deacylation. mdpi.com Inhibitors like clavulanic acid can form a stable complex with the enzyme, preventing it from hydrolyzing antibiotics. nih.gov

While direct studies on the inhibition kinetics of this compound against specific bacterial enzymes are not extensively detailed in the provided results, the principles of enzyme inhibition by structurally similar halogenated compounds suggest its potential as a modulator of bacterial enzyme activity. For instance, bromoacetic acid has been shown to irreversibly inactivate β-glucosidase, with the presence of the substrate offering protection, indicating that the inhibitor acts at or near the active site. nih.gov This suggests that a similar halogenated compound like this compound could potentially exhibit inhibitory effects on various bacterial enzymes through analogous mechanisms.

Table 1: Types of Enzyme Inhibition

Inhibition TypeDescriptionEffect on VmaxEffect on Km
Competitive Inhibitor binds to the active site, competing with the substrate. biology-pages.infoUnchangedIncreases
Noncompetitive Inhibitor binds to a site other than the active site, altering the enzyme's conformation. biology-pages.infoDecreasesUnchanged
Uncompetitive Inhibitor binds only to the enzyme-substrate complex. researchgate.netDecreasesDecreases

Data sourced from multiple studies. biology-pages.inforesearchgate.net

Branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine, are essential amino acids with crucial roles in metabolism. nih.govwikipedia.org Dysregulation of BCAA metabolism has been linked to various metabolic disorders. nih.govmdpi.com The catabolism of BCAAs is initiated by branched-chain aminotransferase (BCAT) and branched-chain α-keto acid dehydrogenase (BCKDH). mdpi.com BCAT transfers the amino group from a BCAA to 2-ketoglutarate, forming a branched-chain α-keto acid (BCKA) and glutamate. mdpi.com Subsequently, BCKDH catalyzes the oxidative decarboxylation of the BCKA. mdpi.com

This compound is a structural analog of isovaleric acid, a metabolite in the leucine degradation pathway. Given this structural similarity, it is plausible that this compound could interfere with BCAA metabolism. Specifically, it could potentially inhibit enzymes involved in the catabolic pathways of leucine, isoleucine, and valine. Reducing dietary levels of isoleucine and valine has been shown to have beneficial metabolic effects, suggesting that modulating BCAA metabolism can have significant physiological consequences. nih.gov The accumulation of BCAA metabolites is associated with insulin (B600854) resistance, highlighting the importance of tightly regulated BCAA catabolism. nih.gov

The interaction between an enzyme and a ligand, such as an inhibitor, is determined by their three-dimensional structures. nih.govnih.gov Techniques like X-ray crystallography and NMR spectroscopy are used to elucidate these structures, providing insights into the mechanism of inhibition. mdpi.comnih.gov The binding of a ligand can occur through different mechanisms, including induced fit, where the enzyme changes conformation upon ligand binding, or conformational selection, where the enzyme exists in an equilibrium of different conformations, and the ligand binds to a specific one. nih.gov

The crystal structure of 2-bromo-3-methylbutyric acid reveals that the molecules form hydrogen-bonded dimers. mdpi.com This tendency to form specific intermolecular interactions is a key factor in how it might fit into an enzyme's active site. mdpi.com The rigidity and conformational preferences of a molecule influence its binding affinity and specificity. mdpi.com For instance, in pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which are involved in amino acid metabolism, the binding of ligands can induce significant conformational changes that are crucial for their catalytic activity and regulation. frontiersin.org The study of enzyme-ligand complexes at the atomic level is fundamental to understanding how small molecules like this compound can modulate enzyme function and, consequently, biological pathways. nih.govmdpi.com

Effects on Branched-Chain Amino Acid Metabolism and Related Enzymes

Elucidation of Biochemical Pathways Involving this compound Intermediates

Understanding how a compound is metabolized and integrated into the complex network of biochemical reactions is crucial for determining its biological effects. pressbooks.pub The elucidation of metabolic pathways often involves identifying a series of precursor-product relationships. pressbooks.pub

Biosynthetic pathways are the processes by which cells build complex molecules. numberanalytics.com While many pathways follow well-established, or "canonical," routes, there is increasing interest in "non-canonical" pathways that involve novel enzymatic reactions or gene clusters. nih.govresearchgate.netresearchgate.net These non-canonical pathways can lead to the production of novel natural products with unique biological activities. nih.govnih.gov The discovery of new enzymes and pathways expands our understanding of metabolic diversity. nih.gov Sometimes, genes for a biosynthetic pathway are not located together in a cluster, which can make their identification more challenging. researchgate.netmdpi.com

While there is no direct evidence in the provided search results for the involvement of this compound intermediates in specific non-canonical biosynthetic routes, the principles of metabolic engineering and synthetic biology suggest that halogenated intermediates could potentially be incorporated into biosynthetic pathways to create novel compounds. Enzymes can sometimes accept unnatural substrates, and this promiscuity can be exploited to generate new molecules. For example, bacterial enzymes have been discovered that can convert α-amino acids into β-amino acids through a novel post-translational modification, demonstrating the potential for unusual biochemical transformations. acs.org The use of boronic acids, which can be seen as analogs to carboxylic acids, in cross-coupling reactions also highlights the chemical versatility that can be harnessed in synthetic and biosynthetic contexts. acs.org

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. creative-proteomics.comd-nb.info By using isotope-labeled substrates, researchers can trace the flow of atoms through metabolic pathways and determine the flux through different routes. d-nb.info This provides a quantitative picture of cellular metabolism and how it responds to genetic or environmental perturbations. nih.govnih.gov MFA is widely used in metabolic engineering to optimize the production of desired compounds and in disease research to understand metabolic reprogramming. creative-proteomics.com

Studying the metabolic flux in the presence of this compound would provide quantitative insights into its effects on cellular metabolism. For example, it could reveal how the compound alters the flux through central carbon metabolism, amino acid metabolism, and fatty acid synthesis. numberanalytics.comnih.gov Such an analysis could identify which specific enzymatic steps are inhibited or activated by the compound, leading to a redirection of metabolic flow. frontiersin.org For instance, if this compound inhibits an enzyme in BCAA catabolism, MFA could quantify the resulting decrease in flux through that pathway and any compensatory changes in other pathways. nih.gov This approach provides a systems-level understanding of the compound's mechanism of action.

Role in Non-Canonical Biosynthetic Routes

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The exploration of the structure-activity relationship (SAR) of β-bromoisovaleric acid and its derivatives is crucial for understanding how modifications to its chemical structure influence its biological effects. These studies provide a roadmap for designing more potent and selective compounds.

The biological activity of β-bromoisovaleric acid analogs can be significantly altered by modifying various parts of the molecule. Key areas of modification include the carboxylic acid group, the bromine atom, and the isovaleric backbone.

Modifications of the Carboxylic Acid Group:

The carboxylic acid moiety is a critical feature for the biological activity of many small molecules. In the case of β-bromoisovaleric acid analogs, this group is often involved in forming hydrogen bonds or ionic interactions with biological targets.

Esterification: Conversion of the carboxylic acid to an ester can influence the compound's lipophilicity and cell permeability. For instance, studies on related compounds have shown that esterification can lead to derivatives with altered biological activities.

Amidation: The formation of amide conjugates, such as with amino acids or other amines, introduces new interaction points. For example, N-terminal 5-bromovaleric acid conjugates of di-, tri-, and tetrapeptides have been synthesized and evaluated for their antibacterial properties. researcher.life The results indicated that dipeptide and tripeptide conjugates were more active than the corresponding tetrapeptide analog. researcher.life This suggests that the nature and length of the appended amino acid chain are critical determinants of antibacterial efficacy.

Alterations of the Bromine Atom:

The bromine atom is a key feature, contributing to the electrophilicity of the adjacent carbon and potentially participating in halogen bonding.

Halogen Substitution: Replacing bromine with other halogens (fluorine, chlorine, or iodine) can modulate the compound's reactivity, size, and lipophilicity. This can have a profound impact on binding affinity and biological activity. For instance, in other molecular scaffolds, the attachment of halogens has been shown to enhance antimicrobial activity. researchgate.net

Removal of the Halogen: The non-halogenated isovaleric acid backbone serves as a control to understand the specific contribution of the bromine atom to the observed biological effects.

Modifications of the Isovaleric Backbone:

Chain Length and Branching: Altering the length of the carbon chain or the position and nature of the branching can significantly impact biological activity. These modifications affect the molecule's conformation and how it presents its functional groups for interaction.

Introduction of Rigidity: Incorporating cyclic structures or double bonds can restrict the conformational flexibility of the molecule. This can lead to a more defined shape, potentially increasing binding affinity if the rigid conformation is optimal for the target.

The following table summarizes the impact of various structural modifications on the biological efficacy of related bromo-carboxylic acid analogs.

Modification Type Specific Change Observed Impact on Biological Activity
Carboxylic Acid Modification EsterificationAlters lipophilicity and cell permeability
Amidation (e.g., with amino acids)Di- and tripeptide conjugates showed higher antibacterial activity than tetrapeptide analogs researcher.life
Halogen Modification Substitution with other halogensCan enhance antimicrobial potential researchgate.net
Backbone Modification Altering chain length or branchingAffects molecular conformation and target binding
Introduction of cyclic structuresRestricts conformational flexibility, potentially increasing binding affinity

Computational modeling has become an indispensable tool in modern drug discovery and for understanding SAR. researchgate.net These methods allow for the prediction of how a ligand, such as a β-bromoisovaleric acid analog, will interact with its biological target at a molecular level.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.net This method helps to:

Identify Potential Binding Poses: It can reveal the most likely conformation of the ligand within the binding site.

Predict Binding Affinity: Scoring functions are used to estimate the strength of the interaction, which can be correlated with biological activity.

Guide Analog Design: By visualizing the interactions, researchers can identify which parts of the molecule are most important for binding and where modifications could lead to improved affinity.

Molecular Dynamics (MD) Simulations:

MD simulations provide a more dynamic picture of the ligand-target complex over time. researchgate.net These simulations can:

Assess Complex Stability: They can determine if the binding pose predicted by docking is stable over a period of nanoseconds or longer.

Characterize Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding.

Calculate Binding Free Energies: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the free energy of binding, providing a more accurate prediction of affinity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR):

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By analyzing a set of known active and inactive molecules, a QSAR model can be developed to predict the activity of new, untested analogs. The development of a QSAR model typically involves:

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for each compound.

Model Building: Statistical methods are used to build a model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical metrics.

The table below outlines the application of different computational modeling techniques in SAR studies.

Computational Technique Primary Application in SAR Key Insights Provided
Molecular Docking Predicting the binding mode and affinity of a ligand to its target researchgate.netIdentification of key interactions (e.g., hydrogen bonds, hydrophobic contacts), guiding the design of new analogs researchgate.net
Molecular Dynamics (MD) Simulations Assessing the stability and dynamics of the ligand-target complex researchgate.netUnderstanding conformational changes upon binding and providing more accurate binding free energy calculations researchgate.netmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Developing predictive models for the biological activity of new analogs based on their chemical structure researchgate.netIdentifying the most important molecular properties for biological activity and enabling virtual screening of large compound libraries

Through the iterative process of designing, synthesizing, and testing new analogs, guided by the insights from SAR and computational modeling, it is possible to develop compounds with optimized biological efficacy.

Computational and Theoretical Chemistry Approaches to Beta Bromoisovaleric Acid

Quantum Chemical Calculations on Beta-Bromoisovaleric Acid Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide significant insights into the reactivity of this compound. mdpi.comscienceopen.com These computational methods allow for the analysis of the molecule's electronic structure and the prediction of its behavior in chemical reactions. rsc.org

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule is fundamental to understanding its reactivity. For this compound, the presence of an electron-withdrawing bromine atom significantly influences the electron distribution within the molecule. This effect increases the acidity of the carboxylic acid group.

DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are used to determine key electronic properties. researchgate.netias.ac.in These calculations provide values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical stability; a larger gap suggests higher stability.

From HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.netnih.gov These descriptors, derived from conceptual DFT, help in understanding the relationship between structure, stability, and reactivity. frontiersin.org

Table 1: Key Reactivity Descriptors and Their Significance

DescriptorSignificance
Ionization Potential (I) The energy required to remove an electron.
Electron Affinity (A) The energy released when an electron is added.
Electronegativity (χ) The power of an atom to attract electrons to itself.
Chemical Hardness (η) Resistance to change in electron distribution.
Chemical Softness (S) The reciprocal of chemical hardness, indicating higher reactivity.
Electrophilicity Index (ω) A measure of the electrophilic character of a molecule.

These descriptors are instrumental in predicting how this compound will interact with other chemical species. For instance, a high electrophilicity index suggests the molecule will act as a good electrophile in reactions. ias.ac.innih.gov

Transition State Characterization for Organic Transformations

Quantum chemical calculations are crucial for characterizing transition states, which are high-energy, transient structures that exist for a fleeting moment during a chemical reaction. numberanalytics.comopenstax.org Understanding the geometry and energy of the transition state is key to predicting reaction rates and mechanisms. rsc.org

For reactions involving this compound, such as nucleophilic substitution or elimination, computational methods can model the pathway from reactants to products, identifying the transition state structure along the reaction coordinate. numberanalytics.com The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which directly influences the reaction rate. openstax.org

For example, in a substitution reaction where the bromine atom is replaced by a nucleophile, the transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-bromine bond. numberanalytics.com The stability of this transition state can be influenced by factors like the solvent, which can also be modeled computationally. numberanalytics.com

Computational approaches like the synchronous transit-guided quasi-Newton (STQN) method are employed to locate transition state geometries. Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency. nih.gov These calculations provide invaluable information for understanding and predicting the outcomes of organic transformations involving this compound. rsc.org

Molecular Dynamics and Simulation Studies of this compound Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the movement and interactions of atoms and molecules over time. wikipedia.org This computational technique is particularly useful for studying the dynamic behavior of this compound in complex environments, such as in solution or interacting with biological macromolecules. wikipedia.orgmdpi.com

Ligand Binding Dynamics in Protein Active Sites

The process typically involves:

System Setup: A starting structure of the protein-ligand complex, often obtained from experimental methods like X-ray crystallography or computational docking, is placed in a simulation box filled with solvent molecules (usually water) and ions to mimic physiological conditions. nih.gov

Simulation: The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. wikipedia.org

Analysis: The resulting trajectories are analyzed to understand various aspects of the binding process, such as binding free energy, interaction energies between the ligand and specific residues, and changes in protein structure and dynamics. journalcjast.comdiva-portal.org

Such analyses can provide insights into the specific interactions, like hydrogen bonds or hydrophobic interactions, that stabilize the binding of a molecule like this compound within a protein active site. mdpi.com

Solvent Effects on this compound Conformation and Reactivity

The solvent environment can significantly influence the conformation and reactivity of a molecule. nih.gov MD simulations are well-suited to study these effects for this compound. By simulating the molecule in different solvents, researchers can observe how the solvent molecules arrange themselves around the solute and how this affects its structure and behavior. mdpi.com

For instance, in a polar solvent like water, the solvent molecules can form hydrogen bonds with the carboxylic acid group of this compound, stabilizing certain conformations. In a nonpolar solvent, intramolecular interactions might become more dominant in determining the molecule's shape. These conformational changes can, in turn, affect the molecule's reactivity by altering the accessibility of its reactive sites. nih.gov

Computational studies have shown that for similar molecules, the choice of solvent can impact the secondary structure and aggregation propensity. nih.gov While specific data for this compound is not detailed, the general principles of how solvents mediate interactions and influence molecular behavior are directly applicable. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. ias.ac.innih.gov For this compound and its derivatives, QSAR models can be developed to predict their activity based on calculated molecular descriptors. nih.gov

The fundamental principle of QSAR is that the activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process of building a QSAR model typically involves:

Data Set Collection: A series of compounds with known activities (e.g., inhibitory constants against an enzyme) is gathered.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors. Quantum chemical descriptors like HOMO/LUMO energies and electrophilicity are also frequently used. ias.ac.in

Model Development: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For example, a QSAR study on a series of aliphatic compounds, which could include derivatives of this compound, might use descriptors like the logarithm of the octanol-water partition coefficient (logP), a measure of hydrophobicity, along with quantum chemical descriptors like electrophilicity (ω) or the energy of the LUMO (E_LUMO) to predict toxicity. ias.ac.in Research has shown that descriptors related to hydrophobicity, molar refractivity, and the presence of specific functional groups can be crucial for the inhibitory activity of related compounds. nih.gov

Table 2: Example of Descriptors Used in QSAR Studies

Descriptor TypeExamples
Constitutional Molecular weight, Number of atoms
Topological Connectivity indices
Geometrical Molecular surface area, Molecular volume
Electronic Dipole moment, HOMO/LUMO energies, Electrophilicity
Hydrophobic logP

QSAR models, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent or selective compounds. nih.gov

Based on a thorough review of available scientific literature, there is no specific research published concerning the computational and theoretical chemistry approaches to This compound (also known as 3-bromo-3-methylbutanoic acid) that would allow for a detailed discussion on the development of predictive models for its biological activities or the integration of quantum chemical descriptors in Quantitative Structure-Activity Relationship (QSAR) studies.

While the compound is documented in chemical catalogs and handbooks, which confirm its physical properties, there is a lack of dedicated studies on its QSAR modeling or the application of quantum chemical descriptors to predict its biological functions. anaxlab.comdokumen.pubarchive.orgarchive.orgarchive.org

Research in computational chemistry and QSAR is extensive for many classes of molecules, including other halogenated aliphatic acids. These studies often involve developing mathematical models that correlate a compound's chemical structure with its biological effects. This process typically includes:

Development of Predictive Models for Biological Activities: This involves creating statistical models (like QSAR) to forecast the biological activity of new or untested compounds based on the properties of known molecules. The goal is to screen potential drug candidates or toxicants virtually, saving time and resources.

Integration of Quantum Chemical Descriptors in QSAR: To improve the accuracy of predictive models, quantum chemical descriptors are often used. These are numerical values derived from quantum mechanical calculations that describe the electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), partial atomic charges, and electrophilicity index. These descriptors can provide deep insights into the molecule's reactivity and interaction mechanisms. dokumen.pub

However, without specific studies focused on this compound, it is not possible to provide the detailed research findings, data tables, or in-depth analysis for the requested article sections.

Advanced Analytical Methodologies for Characterization and Detection of Beta Bromoisovaleric Acid

Spectroscopic Techniques for Structural Elucidation of Beta-Bromoisovaleric Acid

Spectroscopic methods are indispensable for confirming the identity and structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the molecule's atomic connectivity, mass, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

In ¹H NMR spectroscopy, the chemical shifts, integration, and multiplicity of the signals reveal the connectivity of protons. For this compound, the spectrum would be expected to show distinct signals for the methyl protons, the methylene (B1212753) protons adjacent to the carboxylic acid, and the carboxylic acid proton itself. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom and the carboxylic acid group. mdpi.com

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift. mdpi.com

A related compound, 5-bromovaleric acid, has been analyzed using NMR, providing a basis for comparison. msu.edumdpi.com For instance, in the ¹H NMR spectrum of 5-mercaptopentanoic acid, which is synthesized from 5-bromovaleric acid, the protons on the carbon chain show specific chemical shifts and multiplicities that help in its structural confirmation. msu.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~1.8SingletC(CH₃)₂Br
¹H~3.0SingletCH₂COOH
¹H~11-12Singlet (broad)COOH
¹³C~35C(CH₃)₂Br
¹³C~50CH₂COOH
¹³C~70C(CH₃)₂Br
¹³C~175COOH

Note: The predicted values are estimates and can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) for Isotopic Pattern Analysis and Fragmentation Pathways

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. nih.gov This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides further structural information. For this compound, common fragmentation pathways would involve the loss of the bromine atom, the carboxylic acid group, or cleavage of the carbon-carbon bonds. The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, listing a top peak at m/z 100, which likely corresponds to the loss of the bromine atom. nih.gov

In the analysis of related brominated organic acids, derivatization is sometimes employed to improve their volatility and ionization efficiency, especially for LC-MS analysis. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the carboxylic acid and the carbon-bromine bond. vulcanchem.com

The most prominent features in the IR spectrum of this compound include:

A very broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. msu.edu

A strong C=O (carbonyl) stretching vibration from the carboxylic acid, usually appearing around 1700-1725 cm⁻¹. msu.edu

A C-Br stretching vibration, which is expected in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

The vapor phase IR spectrum of this compound is available in the NIST database. nih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (O-H)Stretching2500-3300Broad, Strong
Carboxylic Acid (C=O)Stretching1700-1725Strong
Carbon-Bromine (C-Br)Stretching500-600Medium to Strong

Chromatographic Separation and Purity Assessment of this compound

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, and impurities, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Resolution

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is a common approach for separating organic acids. vulcanchem.comshimadzu.com The retention time of this compound would depend on the specific conditions, such as the mobile phase composition, flow rate, and column temperature. rsc.org

For brominated organic compounds, HPLC can be coupled with various detectors, including UV-Vis and mass spectrometry (LC-MS), for enhanced sensitivity and selectivity. acs.orgresearchgate.net LC-MS, in particular, provides both chromatographic separation and mass spectrometric identification. nih.gov

Furthermore, since this compound possesses a chiral center at the carbon atom bonded to the bromine, chiral HPLC can be employed to separate its enantiomers. This is crucial in applications where stereochemistry is important.

X-ray Crystallography for Solid-State Structural Analysis of this compound

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is currently no publicly available X-ray crystallography data for the solid-state structural analysis of this compound (also known as 3-bromo-3-methylbutanoic acid).

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern of spots with varying intensities. molport.com By analyzing this pattern, scientists can deduce the crystal structure, including bond lengths, bond angles, and intermolecular interactions. This information is fundamental for understanding a compound's physical and chemical properties in the solid state.

While detailed crystallographic studies have been conducted on its constitutional isomer, alpha-bromoisovaleric acid (2-bromo-3-methylbutyric acid), revealing its crystal system, space group, and hydrogen bonding motifs, similar research on the beta-isomer has not been reported in the available scientific literature. nih.govmdpi.com The structural elucidation of alpha-bromoisovaleric acid has provided insights into the conformational preferences and packing modes of such brominated carboxylic acids. nih.govmdpi.com However, due to the difference in the bromine atom's position on the carbon skeleton, this data cannot be extrapolated to accurately describe the solid-state structure of this compound.

The absence of this data in resources such as the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD) indicates that the single-crystal X-ray structure of this compound has likely not yet been determined or, if it has, the results have not been published in the public domain. Therefore, a detailed discussion of its solid-state structure, including data tables of crystallographic parameters, cannot be provided at this time. Further experimental research would be required to crystallize this compound and perform X-ray diffraction analysis to elucidate its molecular and crystal structure.

Environmental and Toxicological Research Aspects of Beta Bromoisovaleric Acid

Environmental Fate and Degradation Pathways of Beta-Bromoisovaleric Acid

The environmental persistence of a chemical is determined by its susceptibility to various degradation processes. These can be broadly categorized as abiotic (non-biological) and biotic (biological) mechanisms.

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Specific experimental studies on the abiotic degradation of this compound in soil and water are not extensively detailed in the public literature. However, based on its chemical structure, which features a carbon-halogen bond, several degradation pathways can be anticipated.

The carbon-bromine (C-Br) bond is susceptible to cleavage. The rate of dehalogenation is influenced by the strength of the carbon-halogen bond, which generally follows the trend F < Cl < Br < I, indicating that C-Br bonds are weaker and more readily cleaved than carbon-chlorine bonds. wikipedia.org One of the most common abiotic reactions for alkyl halides in an aqueous environment is hydrolysis, where the bromine atom is replaced by a hydroxyl group. This process would convert this compound into β-hydroxyisovaleric acid. The rate of this reaction can be influenced by factors such as pH, temperature, and the presence of other chemical species in the environment.

Another potential abiotic process is photolysis, where sunlight provides the energy to break the C-Br bond. The effectiveness of photolytic degradation depends on the compound's ability to absorb light at relevant solar wavelengths.

Microbial Biotransformation and Biodegradation Studies

Microorganisms play a critical role in the breakdown of halogenated organic compounds in the environment. researchgate.net The process often involves enzymes called dehalogenases, which catalyze the cleavage of carbon-halogen bonds. researchgate.netfrontiersin.org While direct studies on this compound are limited, research on related brominated carboxylic acids provides insight into likely metabolic pathways.

Microbial degradation of halogenated acids can occur under both aerobic and anaerobic conditions. frontiersin.orgscirp.org A key step is hydrolytic dehalogenation, where an enzyme replaces the bromine atom with a hydroxyl group, yielding a hydroxy acid. frontiersin.org For instance, 2-haloacid dehalogenases are known to act on 2-brominated acids, converting them to their corresponding 2-hydroxy acids. frontiersin.org Following dehalogenation, the resulting non-halogenated aliphatic acid can typically be further metabolized by common pathways, such as beta-oxidation, to produce carbon dioxide, water, and cellular biomass.

Research on the closely related compound, α-keto-β-bromoisovaleric acid, has shown it can be converted to L-β-hydroxyvaline by the enzyme leucine (B10760876) dehydrogenase in the presence of NADH and ammonia, demonstrating enzymatic transformation of a similar structure. acs.orgresearchgate.net Microorganisms associated with marine sponges have also demonstrated the ability to reductively debrominate various brominated phenolic compounds. nih.gov

Precursor CompoundEnzyme/OrganismTransformationFindingCitation
α-Keto-β-bromoisovaleric acidLeucine DehydrogenaseReductive Amination & DehalogenationConverted in situ to L-β-hydroxyvaline. acs.orgresearchgate.net
Brominated Phenolic CompoundsMarine Sponge-Associated MicroorganismsReductive DebrominationCapable of debrominating various bromoaromatics under anaerobic conditions. nih.gov
2-HaloacidsVarious Bacteria (e.g., Pseudomonas sp.)Hydrolytic Dehalogenation2-haloacid dehalogenases catalyze cleavage of the C-Br bond to form 2-hydroxy acids. researchgate.netfrontiersin.org

Mechanistic Toxicology of this compound at the Molecular Level

The toxicity of a chemical at the molecular level is defined by its interactions with cellular components, which can lead to dysfunction and adverse outcomes. For a halogenated compound like this compound, its reactivity as an electrophile is a key consideration.

Investigation of Cellular and Subcellular Targets

Electrophilic compounds can react with nucleophilic sites within cells, making macromolecules like proteins and DNA potential targets. Research on the metabolic fate of α-bromoisovaleric acid, an isomer formed from the breakdown of the drug bromisoval, shows that its metabolism occurs in the microsomal fraction of the liver. nih.gov This points to the endoplasmic reticulum of liver cells as a primary subcellular site of interaction and transformation.

The general mechanism for such compounds involves the carbon atom attached to the bromine being electron-deficient, making it susceptible to attack by nucleophiles. Key nucleophilic sites in cells include the sulfhydryl groups of cysteine residues and the imidazole (B134444) groups of histidine residues in proteins. Covalent binding to functional proteins can alter their structure and inhibit their activity, leading to cellular toxicity. While specific protein targets for this compound have not been exhaustively identified in the available literature, chemoproteomic studies on other reactive lipids with similar functional groups have identified a wide range of protein targets, particularly those in the endoplasmic reticulum and nuclear membranes. nih.gov

Assessment of Reactive Metabolite Formation and Adducts

The metabolic processing of a xenobiotic can sometimes lead to the formation of more reactive molecules than the parent compound. These reactive metabolites are often the primary drivers of toxicity. A major pathway for detoxifying electrophilic reactive metabolites is conjugation with glutathione (B108866) (GSH), a tripeptide present in high concentrations in cells. nih.gov

Studies on the related compound, α-bromoisovaleric acid, have definitively shown that it undergoes conjugation with GSH. nih.govscilit.com This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). portlandpress.com Research has demonstrated that different GST isoenzymes exhibit stereoselectivity, preferentially conjugating one enantiomer of α-bromoisovaleric acid over the other. portlandpress.comresearchgate.net The formation of a GSH conjugate is a detoxification mechanism that facilitates the excretion of the compound from the body, typically in bile or as mercapturic acids in urine. researchgate.net

In addition to GSH, other biological nucleophiles can form adducts. Research has demonstrated that α-bromoisovaleric acid can react with the N-terminal valine of hemoglobin to form stable protein adducts. diva-portal.orgnih.gov These adducts can serve as long-term biomarkers of exposure to the reactive compound, as they accumulate over the lifespan of the red blood cell. diva-portal.org The formation of such adducts confirms the electrophilic nature of the compound and its ability to covalently modify biological macromolecules. diva-portal.orgdntb.gov.uadtic.mil

Reactive ProcessBiological NucleophileResulting Adduct/ProductSignificanceCitation
Glutathione ConjugationGlutathione (GSH)Glutathionyl-isovaleric acid conjugateDetoxification and elimination pathway, stereoselective process catalyzed by GSTs. nih.govscilit.comportlandpress.comresearchgate.net
Protein Adduct FormationHemoglobin (N-terminal valine)N-(isovaleric acid)-valine adductCovalent modification of a key protein, serves as a biomarker of exposure. diva-portal.orgnih.govacs.org

Future Directions and Emerging Research Avenues for Beta Bromoisovaleric Acid

Novel Synthetic Approaches and Catalyst Development

The synthesis of halogenated carboxylic acids, including beta-bromoisovaleric acid, is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals and other specialty chemicals. mdpi.com Future research is focused on developing more efficient, selective, and sustainable synthetic methods.

Novel Synthetic Routes: Traditional methods for synthesizing brominated acids can sometimes be harsh or lack specificity. acs.org Emerging research explores alternative pathways. For instance, new methods for preparing chemically pure isovaleric acid, a precursor, involve a multi-step process starting from acetone. researchgate.net Another approach that can be adapted for N-substituted valine synthesis involves reacting 2-bromoisovaleric acid directly with selected amines, which could be explored for creating derivatives of this compound. diva-portal.org The use of 5-bromovaleric acid as a starting material in the synthesis of complex derivatives, such as those targeting tumor cell mitochondria or nitric oxide-donor prodrugs, highlights the role of bromo-fatty acids as versatile linkers and synthons. tandfonline.comnih.govnih.govacs.org These strategies could be extrapolated to this compound to create novel compound libraries.

Catalyst Development: Catalysis is central to modern organic synthesis, offering pathways to optimize reactions by improving yield, reducing waste, and controlling stereochemistry. hte-company.com

Brønsted Acid Catalysts: These catalysts, which function by donating protons, are instrumental in many organic transformations. catalysis.blog The use of sulfamic acid, a solid acid catalyst, has shown high efficiency in various organic reactions, including C-C bond formation and functional group transformations, presenting a green and reusable option for potential application in this compound synthesis. researchgate.net

Metal-Based and Bimetallic Catalysts: Research into molybdenum (Mo) and tungsten (W) based oxides as catalysts for reactions like retro-aldol condensations, and the use of supported Nickel (Ni) catalysts for hydrogenation, demonstrates the ongoing effort to find robust catalysts for specific transformations. udel.edu While not directly applied to this compound yet, these catalyst systems could be adapted for its synthesis or modification.

Enantioselective Catalysis: For chiral molecules like this compound's relatives (e.g., α-bromoisovaleric acid), developing catalysts that can produce a single enantiomer is a major goal. mdpi.com The design of new chiral olefin metathesis catalysts, for example, has been inspired by the demands of natural product synthesis and could be a fruitful area for creating stereospecific derivatives of this compound. nih.gov

The overarching aim in catalyst development is to enhance the economic viability and environmental footprint of chemical processes by carefully selecting the catalyst and process conditions. hte-company.com

Exploration of Untapped Biological Activities and Therapeutic Potential

Halogenated organic compounds have long been a subject of research due to their diverse biological properties. mdpi.com While some applications are established, the full therapeutic potential of this compound and its derivatives remains largely untapped. Emerging research suggests several promising avenues.

Antimicrobial and Antifungal Activity: There is a growing interest in developing new antimicrobial agents to combat resistant pathogens. Carboxylic acids and their derivatives have shown potential in this area. Studies have indicated that peptide derivatives of carboxylic acids can exhibit enhanced antimicrobial activity compared to the parent compounds. researchgate.net For instance, research on 5-bromovaleric acid has shown that it possesses potent antibacterial activity, and its peptide conjugates have also been evaluated for antifungal efficacy against pathogens like C. albicans. researchgate.net This suggests a promising strategy for this compound: coupling it with peptides or other moieties to create novel antimicrobial candidates.

Anticancer Potential: The design of novel anticancer agents is a major focus of medicinal chemistry. Derivatives of brominated fatty acids are being explored as components of targeted cancer therapies.

Mitochondria-Targeting Drugs: One innovative strategy involves using brominated acid linkers to attach bioactive molecules to mitochondria-targeting groups like triphenylphosphine (B44618) (TPP). tandfonline.comnih.gov Tumor cells often have a higher mitochondrial membrane potential than normal cells, allowing for the selective accumulation of these positively charged compounds. nih.gov Novel derivatives of natural products like β-anhydroicaritin and icaritin (B1674259) have been synthesized using linkers such as 5-bromovaleric acid and 11-bromoundecanoic acid. tandfonline.comnih.gov These new compounds have shown significantly enhanced ability to inhibit cancer cell proliferation and induce apoptosis by targeting tumor cell mitochondria. tandfonline.comnih.gov This approach could be directly applied to this compound, using it as a linker to develop new mitochondria-targeted anticancer drugs.

Enzyme Inhibition: Halogenated analogues of metabolic intermediates are valuable research tools because they can mimic natural carboxylic acids and potentially inhibit crucial enzymes. mdpi.com This inhibitory capability is a key mechanism for many drugs. The potential of this compound to act as an enzyme inhibitor is an area ripe for exploration.

The synthesis of new sulfurated derivatives and nitric oxide-donor prodrugs also represents a frontier in creating multi-target anticancer agents, where brominated acids can serve as key intermediates. nih.govunimi.it

Advanced Computational Tools for Rational Design and Discovery

The discovery of new drugs is a notoriously slow and expensive process. pharmafocusasia.com Rational drug design, aided by powerful computational tools, offers a way to accelerate this process by moving away from trial-and-error methods toward a more targeted approach. nih.govmdpi.com These tools can be instrumental in exploring the potential of this compound.

Structure-Based and Ligand-Based Design:

Molecular Docking: This technique predicts how a molecule (ligand), such as a derivative of this compound, will bind to the three-dimensional structure of a biological target, like an enzyme or receptor. nih.govresearchgate.netmdpi.com It allows researchers to visualize interactions at the molecular level, helping to design compounds with higher affinity and specificity. nih.gov For example, docking studies were used to confirm that a derivative of β-anhydroicaritin could bind effectively to its protein target, p16INK4a, even after modification with a linker and a targeting group. tandfonline.com

Virtual Screening (VS): This method uses computational power to screen vast libraries of virtual compounds to identify those most likely to be active against a specific target. pharmafocusasia.com VS can be structure-based (using the target's 3D structure) or ligand-based (using the properties of known active molecules). pharmafocusasia.com Large chemical databases could be screened for molecules with a this compound scaffold to predict their biological activities.

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) in a molecule that are responsible for its biological activity. This "pharmacophore" can then be used as a template to design new molecules with similar or improved activity. researchgate.net

Predictive Modeling and AI: Newer computational tools leverage artificial intelligence and machine learning to predict a molecule's properties. researchgate.net Recently developed tools like AlphaMissense, ESM1b, and VARITY have shown the ability to predict the functional impact of mutations in proteins, which can be useful in understanding how a drug might affect its target. nih.gov Such tools can also predict absorption, distribution, metabolism, and toxicity (ADMET) properties, helping to identify promising drug candidates early in the discovery process. researchgate.net Although the application of these advanced tools to laboratory-induced mutations requires careful interpretation, they are becoming increasingly successful in diagnostics. nih.gov

By applying these computational methods, researchers can rationally design and prioritize novel derivatives of this compound for synthesis and biological testing, saving considerable time and resources. pharmafocusasia.combbau.ac.in

Interdisciplinary Research Integrating Omics Technologies with this compound Studies

"Omics" technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-wide view of molecular changes in a biological system. mdpi.commdpi.comimc.ac.at Integrating these high-throughput technologies into the study of this compound can offer profound insights into its mechanism of action, identify its molecular targets, and uncover potential biomarkers. nih.gov

Metabolomics: Metabolomics is the study of the complete set of small-molecule metabolites within a cell, tissue, or organism. mdpi.com It is considered one of the closest omics to the actual phenotype of an organism. nih.gov

Mechanism of Action: By analyzing the metabolic profile of cells or tissues after exposure to this compound, researchers could identify which metabolic pathways are perturbed. For example, untargeted metabolomics has been used to find alterations in pathways like the beta-alanine (B559535) metabolism, citrate (B86180) cycle, and fatty acid biosynthesis in response to certain stimuli. mdpi.comfrontiersin.org This could reveal the compound's mode of action and potential off-target effects.

Biomarker Discovery: Changes in specific metabolites can serve as biomarkers for the biological effect of a compound. Studies have successfully identified metabolic biomarkers for various diseases and conditions, which can be useful for diagnostics and for monitoring therapeutic response. mdpi.com

Proteomics: Proteomics, the large-scale study of proteins, can reveal how this compound interacts with the cellular machinery.

Target Identification: By comparing the proteome of treated versus untreated cells, scientists can identify proteins whose expression levels or post-translational modifications change in response to the compound. This can help pinpoint the direct molecular targets of this compound or its derivatives.

Pathway Analysis: Integrated proteomic and metabolomic analyses can provide a powerful, multi-layered view of cellular responses. frontiersin.org For instance, such an integrated approach in plant science revealed that sugar metabolism, amino acid metabolism, and secondary metabolite pathways were crucial for cellular differentiation. frontiersin.org A similar approach could elucidate the complex biological networks affected by this compound.

The application of omics and bioinformatics is becoming essential for a holistic understanding of how chemical compounds affect biological systems. mdpi.com Although the multi-omics study of specific compounds like this compound may be in its infancy, this interdisciplinary approach holds the key to unlocking a deeper understanding of its biological role and therapeutic potential. mdpi.comfrontiersin.org

Q & A

Q. What are the established synthetic routes for β-bromoisovaleric acid, and how do reaction conditions influence yield and purity?

β-Bromoisovaleric acid (CAS 5798-88-9) is synthesized via two primary methods:

  • HBr addition to β,β-dimethylacrylic acid (Auwers method), yielding needles with mp 73–74°C .
  • HBr reaction with β-isovalerolactone (Gresham method), producing a product soluble in alcohol, ether, and benzene . Key factors affecting yield include HBr concentration, reaction temperature, and solvent selection (e.g., ligroin for recrystallization). Impurities like unreacted lactone or diastereomers may require column chromatography for removal.

Q. How should researchers characterize β-bromoisovaleric acid to confirm structural identity and purity?

Essential characterization methods include:

  • Melting point analysis (73–74°C) to assess crystallinity .
  • NMR spectroscopy (¹H and ¹³C) to verify the tertiary bromine and carboxylic acid groups.
  • Elemental analysis (C 33.17%, H 5.01%, Br 44.14%, O 17.68%) to confirm stoichiometry . Purity can be further validated via HPLC with UV detection at 210 nm, using acetonitrile/water mobile phases.

Q. What solvents and storage conditions are optimal for maintaining β-bromoisovaleric acid stability?

The compound is slightly water-soluble but highly soluble in alcohol, ether, and benzene . For long-term storage, keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the C–Br bond. Avoid exposure to moisture or light, which may degrade the compound into β-hydroxyisovaleric acid derivatives .

Q. How can researchers resolve low yields in the Gresham synthesis method?

Low yields often arise from incomplete lactone ring opening. Solutions include:

  • Increasing HBr stoichiometry (1.5–2.0 equivalents).
  • Prolonging reaction time (24–48 hours) under reflux.
  • Using anhydrous solvents (e.g., dry ether) to suppress side reactions .

Q. What are the key safety protocols for handling β-bromoisovaleric acid in the laboratory?

Refer to GHS guidelines for brominated compounds:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of volatile HBr byproducts.
  • Neutralize spills with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can advanced chromatographic techniques (e.g., chiral HPLC) address stereochemical inconsistencies in β-bromoisovaleric acid derivatives?

Racemization during synthesis may produce undesired enantiomers. Chiral stationary phases (e.g., amylose-based columns) with hexane/isopropanol mobile phases can separate enantiomers. Quantify enantiomeric excess (ee) via integration of peak areas, ensuring >98% ee for biologically active derivatives .

Q. What spectroscopic and computational methods validate the conformational stability of β-bromoisovaleric acid in solution?

  • IR spectroscopy : Confirm the absence of free –OH groups (absence of ~2500–3500 cm⁻¹ broad peaks) to rule out hydrolysis.
  • DFT calculations : Model the energy barrier for C–Br bond rotation to predict stability under varying pH/temperature .

Q. How should researchers design kinetic studies to assess the hydrolytic degradation of β-bromoisovaleric acid?

  • Experimental setup : Prepare aqueous solutions at pH 2–10, monitor Br⁻ release via ion chromatography.
  • Data analysis : Fit degradation curves to first-order kinetics, calculate half-life (t₁/₂) at each pH.
  • Contradiction resolution : If degradation rates deviate from Arrhenius predictions, consider catalytic effects from trace metals or buffer ions .

Q. What strategies mitigate discrepancies between experimental and theoretical NMR chemical shifts?

Discrepancies may arise from solvent effects or dynamic processes. Strategies include:

  • Comparing experimental shifts with DFT-predicted values (e.g., B3LYP/6-311+G(d,p)).
  • Using variable-temperature NMR to detect conformational exchange broadening .

Q. How can metabolomic studies differentiate β-bromoisovaleric acid from structurally similar biomarkers (e.g., β-hydroxyisovaleric acid)?

  • LC-MS/MS : Employ reverse-phase chromatography (C18 column) with MRM transitions for targeted detection (m/z 181→ for β-bromoisovaleric acid vs. m/z 118→ for β-hydroxyisovaleric acid).
  • Fragmentation patterns : Use high-resolution MS to distinguish isotopic clusters (Br vs. OH groups) .

Methodological Guidance

  • Data reporting : Follow Beilstein Journal guidelines for experimental reproducibility: include detailed synthesis protocols, characterization data (e.g., NMR shifts, HPLC conditions), and raw spectral data in supplementary materials .
  • Contradiction analysis : Apply iterative hypothesis testing (e.g., Grubbs’ test for outliers) and cross-validate results using orthogonal techniques (e.g., NMR + elemental analysis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.